Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Chemical Properties of 2,6-Di-tert-butylnaphthalene
Introduction: The Significance of Steric Hindrance and Symmetry
2,6-Di-tert-butylnaphthalene (2,6-DTBN) is a disubstituted aromatic hydrocarbon characterized by the strategic placement of two bulky tert-butyl groups on the naphthalene core. This specific substitution pattern imparts a high degree of molecular symmetry and significant steric hindrance, which profoundly influences its chemical and physical properties. Unlike other isomers, the 2,6-substitution pattern results in a linear, rod-like molecular shape, a feature that makes it a valuable building block in materials science, particularly as a precursor for high-performance liquid crystal polymers.[1] This guide provides a comprehensive overview of the synthesis, characterization, and reactivity of 2,6-DTBN for researchers and professionals in chemical synthesis and drug development.
Physicochemical and Spectroscopic Profile
The distinct properties of 2,6-DTBN are quantified by its physical constants and spectroscopic signatures. It is a white, crystalline solid at room temperature.[2]
Core Physical Properties
The key physical and chemical identifiers for 2,6-DTBN are summarized below. These values are critical for its purification, handling, and application in various chemical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₁₈H₂₄ | [2][3] |
| Molecular Weight | 240.38 g/mol | [2][3] |
| CAS Number | 3905-64-4 | [2] |
| Appearance | White Solid | [2] |
| Melting Point | 145-148 °C | [2][3][4] |
| Boiling Point | 335.1 °C at 760 mmHg | [3][4] |
| Density | 0.935 g/cm³ | [3] |
| Flash Point | 165.2 °C | [3][4] |
| Refractive Index | 1.542 | [3][4] |
| XLogP3 | 5.4 | [3] |
Spectroscopic Characterization: The Fingerprint of 2,6-DTBN
Spectroscopic analysis is fundamental to confirming the identity and purity of 2,6-DTBN, distinguishing it from its various isomers. The symmetry of the 2,6-isomer leads to a simplified NMR spectrum compared to less symmetric isomers.
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¹H NMR Spectroscopy : The proton NMR spectrum is characteristically simple due to the molecule's C₂h symmetry. It typically displays a sharp singlet for the 18 protons of the two equivalent tert-butyl groups, and distinct signals in the aromatic region corresponding to the protons on the naphthalene core.[5][6]
-
¹³C NMR Spectroscopy : The proton-decoupled ¹³C NMR spectrum provides confirmation of the substitution pattern. Key signals include those for the quaternary carbons of the tert-butyl groups, the methyl carbons, and the unique carbons of the naphthalene skeleton. The number of aromatic signals is reduced due to the molecular symmetry, a key feature in distinguishing it from other isomers.[5][6]
-
Mass Spectrometry (MS) : GC-MS analysis shows a prominent molecular ion peak (M⁺) at m/z 240, corresponding to the molecular weight of C₁₈H₂₄. A significant fragment is often observed at m/z 225, corresponding to the loss of a methyl group ([M-15]⁺), a characteristic fragmentation pattern for tert-butylated aromatic compounds.[5]
-
Infrared (IR) Spectroscopy : The IR spectrum exhibits characteristic C-H stretching vibrations for the aromatic rings and the aliphatic tert-butyl groups. Aromatic C=C stretching bands are also present in the 1600-1450 cm⁻¹ region.[5]
Synthesis of 2,6-Di-tert-butylnaphthalene: A Study in Shape-Selectivity
The synthesis of 2,6-DTBN is a classic example of electrophilic aromatic substitution, specifically the Friedel-Crafts alkylation of naphthalene.[7] The primary challenge in this synthesis is achieving high regioselectivity for the 2,6-isomer over other possible disubstituted products (e.g., 2,7-DTBN). The kinetic product of naphthalene alkylation is typically the alpha-substituted isomer (1-tert-butylnaphthalene), while the thermodynamically more stable beta-isomer (2-tert-butylnaphthalene) is favored under equilibrating conditions.[7][8]
For disubstitution, achieving the desired 2,6-isomer requires careful catalyst selection. Zeolites, particularly HM and HY zeolites, have proven to be highly effective catalysts for this transformation.[1] Their microporous structure acts as a shape-selective environment, favoring the formation of the linear 2,6-isomer, which can diffuse more readily through the catalyst channels than its bulkier isomers.[1][9]
Caption: General workflow for the shape-selective synthesis of 2,6-DTBN.
Experimental Protocol: Zeolite-Catalyzed Alkylation
This protocol describes a representative lab-scale synthesis of 2,6-DTBN using a shape-selective zeolite catalyst.
-
Catalyst Activation: Activate H-mordenite (HM) zeolite catalyst by heating under vacuum or a flow of inert gas at high temperature (e.g., 400-500 °C) for several hours to remove adsorbed water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add naphthalene, the activated zeolite catalyst (e.g., 10-20 wt% relative to naphthalene), and an inert solvent such as cyclohexane or decalin.[10]
-
Addition of Alkylating Agent: Heat the mixture to reflux. Slowly add the alkylating agent, typically tert-butanol or isobutylene, to the reaction mixture over a period of 1-2 hours.[10][11] The slow addition helps to control the reaction rate and minimize side reactions.
-
Reaction Monitoring: Allow the reaction to proceed at reflux for several hours (e.g., 8-24 hours). Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) to determine the ratio of starting material, mono-alkylated, and di-alkylated products.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the zeolite catalyst. The catalyst can often be regenerated by washing and recalcination.
-
Isolation and Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude solid will be a mixture of unreacted naphthalene and various tert-butylated isomers.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as methanol or ethanol.[4] The desired 2,6-di-tert-butylnaphthalene will crystallize as a white solid, which can be collected by filtration, washed with cold solvent, and dried.
Chemical Reactivity: Reactions of the Naphthalene Core
The chemical reactivity of 2,6-DTBN is dominated by electrophilic aromatic substitution on the electron-rich naphthalene core. The bulky tert-butyl groups, however, exert significant steric and electronic influence. They are activating, ortho-para directing groups, but steric hindrance often prevents substitution at the adjacent positions (1, 3, 5, and 7). Consequently, reactions tend to occur at the remaining available alpha-positions (4 and 8).
A well-documented reaction is the disulfonation of 2,6-DTBN. Treatment with two molar equivalents of chlorosulphonic acid leads to the formation of 2,6-di-tert-butylnaphthalene-4,8-disulphonic acid in high yield.[12][13] This high regioselectivity is driven by the directing effects of the alkyl groups and the inherent preference for sulfonation at the alpha-positions of the naphthalene ring.
Caption: Regioselective disulfonation of 2,6-Di-tert-butylnaphthalene.
Interestingly, the same 4,8-disulphonic acid product is formed when the 2,7-di-tert-butylnaphthalene isomer is subjected to the same reaction conditions, indicating that a rearrangement of a tert-butyl group occurs during the process.[12][13] This highlights the thermodynamic preference for the 2,6-disubstituted pattern under strongly acidic conditions.
Applications and Future Outlook
The primary application of 2,6-DTBN stems from its linear, rigid structure, making it an ideal monomer for creating advanced polymers. Oxidation of the tert-butyl groups can lead to 2,6-naphthalenedicarboxylic acid, a key component in the production of high-performance polyesters like polyethylene naphthalate (PEN). PEN exhibits superior thermal stability, mechanical strength, and barrier properties compared to polyethylene terephthalate (PET).
Derivatives such as 2,6-di-tert-butylnaphthalene sulfonic acid and its salts are also utilized as surfactants and in other specialized chemical applications.[14][15][16] As the demand for advanced materials with tailored properties continues to grow, the importance of precisely structured building blocks like 2,6-DTBN is expected to increase, driving further research into more efficient and selective synthetic methodologies.
References
- 2,6-Di-tert-butylnaphthalene, 25G - D2369-25G. Lab Pro Inc. [URL: https://www.labproinc.com/2-6-di-tert-butylnaphthalene-25g-d2369-25g.html]
- 2,6-Di-tert-butylnaphthalene Formula - 3905-64-4. ECHEMI. [URL: https://www.echemi.com/products/3905-64-4.html]
- Buy 2,6-Di-tert-butylnaphthalene from HANGZHOU LEAP CHEM CO., LTD. ECHEMI. [URL: https://www.echemi.com/products/pd20150929065646142.html]
- 2,6-Di-tert-butylnaphthalene | C18H24 | CID 77509. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/77509]
- Positional Isomerization of Dialkylnaphthalenes: A Comprehensive Interpretation of the Selective Formation of 2,6-DIPN over HM Zeolite. The Journal of Physical Chemistry A - ACS Publications. [URL: https://pubs.acs.org/doi/abs/10.1021/jp003428t]
- Positional Isomerization of Dialkylnaphthalenes: A Comprehensive Interpretation of the Selective Formation of 2,6-DIPN over HM Zeolite. The Journal of Physical Chemistry A - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jp003428t]
- 2,6-di-tert-butylnaphthalene sulfonic acid sodium salt 25417-20-3. Guidechem. [URL: https://www.guidechem.com/products/25417-20-3.html]
- CN109433253B - Catalyst for preparing 2,6-di-tert-butylnaphthalene by shape-selective alkylation of naphthalene and its preparation method and application. Google Patents. [URL: https://patents.google.
- Tert-butylation of naphthalene-2,6-diol and 6-methoxynaphthalen-2-ol. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2017/iii/40432]
- Positional isomerization of dialkylnaphthalenes: A comprehensive interpretation of the selective formation of 2,6-DIPN over HM zeolite. Repository of the Academy's Library. [URL: http://real.mtak.hu/5397/]
- THE DISULPHONATION OF 2,6- AND 2,7-DI-t-BUTYLNAPHTHALENE. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/10.1139/v63-339]
- Friedel-Crafts reaction of naphthalene. Filo. [URL: https://www.filo.cn/chemistry/organic-chemistry/friedel-crafts-reaction/friedel-crafts-reaction-of-naphthalene-iit-jee-neet-12th-jee-main-2025]
- 2,6-DI-TERT-BUTYLNAPHTHALENE SULFONIC ACID SODIUM SALT | 25417-20-3. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB6717544.htm]
- NMR study of some mono- and di-tert-butylnaphthalenes. ScienceDirect. [URL: https://www.sciencedirect.com/science/article/abs/pii/0584853981800827]
- THE DISULPHONATION OF 2,6- AND 2,7-DI-t-BUTYLNAPHTHALENE. Canadian Science Publishing. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v63-339]
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Missouri–St. Louis. [URL: https://www.umsl.
- X-Ray crystal structure for 2,6-di- tert -amylnaphthalene ( 4 ). ResearchGate. [URL: https://www.researchgate.net/figure/X-Ray-crystal-structure-for-2-6-di-tert-amylnaphthalene-4_fig1_262590240]
- Is regioselectivity affected by steric factors during alkylation of naphthalene? Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.
- 2,6-DI-TERT-BUTYLNAPHTHALENE SULFONIC ACID SODIUM SALT CAS#: 25417-20-3. ChemWhat. [URL: https://www.chemwhat.com/2-6-di-tert-butylnaphthalene-sulfonic-acid-sodium-salt-cas-25417-20-3/]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. labproinc.com [labproinc.com]
- 3. echemi.com [echemi.com]
- 4. echemi.com [echemi.com]
- 5. 2,6-Di-tert-butylnaphthalene | C18H24 | CID 77509 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Friedel-Crafts reaction of naphthalene | Filo [askfilo.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Positional isomerization of dialkylnaphthalenes: A comprehensive interpretation of the selective formation of 2,6-DIPN over HM zeolite - Repository of the Academy's Library [real.mtak.hu]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. Page loading... [wap.guidechem.com]
- 15. 2,6-DI-TERT-BUTYLNAPHTHALENE SULFONIC ACID SODIUM SALT | 25417-20-3 [chemicalbook.com]
- 16. chemwhat.com [chemwhat.com]
